molecular formula C23H32O7 B12415287 21-O-Acetyl 6beta-hydroxy cortisol-d4

21-O-Acetyl 6beta-hydroxy cortisol-d4

Cat. No.: B12415287
M. Wt: 424.5 g/mol
InChI Key: UXZCDTDGPVVXFM-JIGVFIJOSA-N
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Description

Significance of Deuterated Steroids in Metabolic and Enzymatic Pathway Elucidation

Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, plays a pivotal role in modern analytical chemistry. nih.gov When atoms in a steroid molecule are replaced with deuterium, a "heavy" version of the analyte is created. acanthusresearch.com This deuterated steroid is chemically almost identical to its natural counterpart but has a higher mass. irisotope.com

This mass difference is the key to its utility. In a technique called stable isotope dilution mass spectrometry, a known quantity of the deuterated steroid (e.g., cortisol-d4) is added to a biological sample at the beginning of the analytical process. nih.govnih.gov Because the labeled standard has the same chemical and physical properties as the unlabeled target compound, it experiences the same losses during sample extraction and preparation and exhibits similar behavior during chromatographic separation and mass spectrometry analysis. sigmaaldrich.comacanthusresearch.com By comparing the signal intensity of the natural (light) steroid to the known amount of the added (heavy) standard, analysts can calculate the precise concentration of the endogenous compound, correcting for any variations in the procedure. nih.govsigmaaldrich.com This method dramatically improves the accuracy, precision, and reliability of metabolic studies. nih.govscispace.com

Academic Rationale for Investigating Acetylated and Hydroxylated Cortisol Derivatives

The specific structure of "21-O-Acetyl 6beta-hydroxy cortisol-d4" reveals its intended application in a very specific area of metabolic research. The rationale for investigating its core components—hydroxylation at the 6β position and acetylation at the 21-position—is rooted in understanding key enzymatic pathways.

6β-Hydroxylation: The conversion of cortisol to 6β-hydroxycortisol is a major metabolic pathway in humans. wikipedia.orgnih.gov This reaction is primarily catalyzed by the enzyme Cytochrome P450 3A4 (CYP3A4). wikipedia.orgnih.gov CYP3A4 is one of the most important drug-metabolizing enzymes in the body, responsible for the breakdown of a large percentage of medications. wikipedia.org Consequently, measuring the ratio of 6β-hydroxycortisol to cortisol in urine has become a widely used, non-invasive method to assess the activity of the CYP3A4 enzyme. wikipedia.orgnih.gov This is crucial in clinical pharmacology for studying drug-drug interactions and preventing adverse effects when multiple drugs are administered. wikipedia.org

21-O-Acetylation: Unlike 6β-hydroxylation, the acetylation of the hydroxyl group at the C21 position of corticosteroids is not a major metabolic step in humans. Instead, it is typically a synthetic modification performed for analytical purposes. nih.govgoogle.com Acetylation can alter the polarity and stability of the molecule, which can be advantageous for certain types of chromatographic separation or to protect the molecule during analysis. pharmaffiliates.com In the context of this compound, the acetylation serves to make the internal standard even more specific and tailored to the analytical method being used to measure its non-acetylated counterpart.

Positioning of this compound within Contemporary Steroidomics Research

Steroidomics aims to provide a comprehensive, quantitative profile of all steroids in a biological system, moving beyond the measurement of a single hormone to capture a snapshot of the entire metabolic network. nih.govresearchgate.net This holistic approach offers deeper insights into the fine-tuning of homeostasis and the development of pathologies. snf.ch High-throughput analysis using techniques like LC-MS/MS is the engine of steroidomics. frontiersin.org

Within this advanced field, a compound like this compound is not the subject of the research itself, but rather a critical tool that enables it. It is designed as a highly specific internal standard for the precise quantification of the endogenous metabolite 6β-hydroxycortisol. The deuterium labeling (d4) provides the mass shift necessary for isotope dilution analysis, while the 6β-hydroxy and 21-O-acetyl groups ensure that the standard closely mimics the exact analyte of interest during the analytical process. pharmaffiliates.com The availability of such specialized reagents is crucial for advancing clinical and research applications in areas like drug metabolism studies, endocrinology, and biomarker discovery. sigmaaldrich.comfrontiersin.org

Detailed Research and Compound Data

While direct research on this compound is limited due to its nature as a laboratory tool, extensive research on its parent compounds underpins its creation and use.

Research Findings on Core Structures:

6β-Hydroxycortisol as a Biomarker: Studies have repeatedly validated the urinary 6β-hydroxycortisol to cortisol ratio as an endogenous probe for CYP3A4 activity. wikipedia.orgnih.gov Research has compared its effectiveness to other markers, showing it is a reliable indicator of CYP3A4 induction by drugs like rifampicin. nih.gov However, its sensitivity for detecting CYP3A4 inhibition can be more complex, as other enzymes may contribute to 6β-hydroxylation outside the liver. nih.gov

Stable Isotope Labeling in Steroid Analysis: The use of deuterated standards, such as cortisol-d3 or d4, has been shown to significantly improve the selectivity and sensitivity of LC-MS methods for determining cortisol production rates and metabolite profiles. nih.gov The key is to place the deuterium atoms on stable positions of the steroid backbone where they will not be lost during analysis. acanthusresearch.comhilarispublisher.com

Interactive Data Tables

The properties of the complex labeled compound are derived from its parent structures, Cortisol and 6β-Hydroxycortisol.

Table 1: Physicochemical Properties of Parent Compounds and the Labeled Analog Data for the labeled analog is based on manufacturer specifications.

PropertyCortisol6β-HydroxycortisolThis compound
Chemical Formula C₂₁H₃₀O₅C₂₁H₃₀O₆C₂₃H₂₈D₄O₇
Molecular Weight 362.46 g/mol 378.46 g/mol 424.52 g/mol
Synonyms Hydrocortisone (B1673445)6-beta-hydroxy-cortisolA labeled, protected Cortisol metabolite
Primary Function Glucocorticoid HormoneCortisol MetaboliteInternal Standard
Sources: nih.govpharmaffiliates.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32O7

Molecular Weight

424.5 g/mol

IUPAC Name

[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17+,18-,20+,21-,22-,23-/m0/s1/i10D2,18D,20D

InChI Key

UXZCDTDGPVVXFM-JIGVFIJOSA-N

Isomeric SMILES

[2H][C@]12[C@@H](C[C@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Methodologies for Research Applications

Precursor Selection and Chemical Transformations for Deuterium (B1214612) Incorporation

The introduction of deuterium into the cortisol scaffold is a critical first step in the synthesis of 21-O-acetyl 6β-hydroxy cortisol-d4. The choice of precursor and the method of deuterium incorporation are pivotal for achieving high isotopic purity and stability of the label.

Stereo- and Regioselective Deuteration Techniques for Cortisol Scaffolds

Stereo- and regioselective deuteration ensures that deuterium atoms are introduced at specific, chemically stable positions within the cortisol molecule. One common approach involves hydrogen-deuterium exchange reactions. For instance, cortisol can be labeled with four deuterium atoms at the 9, 11, 12, and 12 positions ([9,11,12,12-²H₄]cortisol, or cortisol-d4) through a series of protection, exchange, and reduction steps. nih.gov The process may start with cortisone (B1669442), where the C-17 dihydroxyacetone side chain is protected, followed by hydrogen-deuterium exchange using a strong deuterated base like sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD). nih.gov Subsequent reductive deuteration, for example at the C-11 position using sodium borodeuteride (NaBD₄), followed by deprotection, yields the desired deuterated cortisol. nih.gov

Another strategy focuses on the synthesis of cortisol-9α, 11α, 12α, 12β-d4, which can be used to study the 11β-hydroxy dehydrogenation of cortisol to cortisone. nih.gov This method allows for the measurement of the dehydrogenated product, cortisone-d3, by mass spectrometry. nih.gov Reductive deuteration of prednisolone or prednisone in the presence of a rhodium catalyst under a deuterium atmosphere has also been employed to introduce five non-exchangeable deuterium atoms into ring A of the steroid. nih.gov

Deuteration PositionPrecursorReagentsResulting Labeled Compound
9, 11, 12, 12CortisoneNaOD, MeOD, NaBD₄[9,11,12,12-²H₄]cortisol
9α, 11α, 12α, 12βNot SpecifiedNot SpecifiedCortisol-9α, 11α, 12α, 12β-d4
Ring A (C-1,2,3,4,5)Prednisolone/PrednisoneRhodium on alumina, CH₃COOD, D₂ gasTetrahydrocortisol-d5/Tetrahydrocortisone-d5

Multi-Labeled Approaches Utilizing Deuterium and Carbon-13 Isotopes for Comprehensive Metabolic Tracing

For more detailed metabolic studies, researchers often employ multi-labeled compounds containing both deuterium and carbon-13 isotopes. A method for preparing multi-labeled cortisol and cortisone with both ¹³C and ²H has been developed using the indan synthon method, starting from chiral 11-oxoindanylpropionic acid. nih.gov By using [1,3-¹³C₂]acetone, researchers have synthesized [1,2,4,19-¹³C₄]cortisol and [1,2,4,19-¹³C₄]cortisone. nih.gov Furthermore, the use of [1,3-¹³C₂,1,1,1,3,3,3-²H₆]acetone allows for the synthesis of [1,2,4,19-¹³C₄,1,1,19,19,19-²H₅]cortisol and its cortisone counterpart. nih.gov These multi-labeled compounds provide a powerful tool for tracing the metabolic pathways of cortisol with high precision.

Targeted Acetylation at the C-21 Position of Cortisol Derivatives for Research Probes

The acetylation of the hydroxyl group at the C-21 position of cortisol and its derivatives is a key modification for creating specific research probes. This esterification can alter the compound's properties and provide a handle for further chemical modifications or analytical detection.

Chemical Derivatization Methodologies for 21-O-Acetylation

The C-21 hydroxyl group of cortisol is a primary alcohol, making it more reactive than the secondary and tertiary hydroxyl groups at other positions on the steroid nucleus. wiley-vch.de This inherent reactivity difference can be exploited for selective acetylation. Standard acetylation procedures, such as reaction with acetic anhydride in the presence of a base like pyridine, can be employed. The reaction conditions, including temperature and reaction time, can be optimized to favor the formation of the 21-O-acetyl ester. Chemical derivatization is a common technique used to modify the structure of glucocorticoids for analysis. nih.gov

Strategies for Protecting Other Hydroxyl Groups During Selective Acetylation

While the C-21 hydroxyl group is the most reactive, achieving exclusive acetylation at this position may require the protection of other hydroxyl groups, particularly the 11β- and 17α-hydroxyls. Protecting groups are temporary modifications that mask a functional group from a chemical reaction and can be removed later. wiley-vch.de

For steroid scaffolds, a variety of protecting groups can be utilized. Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS), are commonly used to protect hydroxyl groups due to their ease of introduction and removal under mild conditions. highfine.com The choice of silyl ether can be tailored based on the steric hindrance of the hydroxyl group, allowing for selective protection. highfine.com For example, a bulky protecting group like tert-butyldiphenylsilyl (TBDPS) might selectively protect the less sterically hindered primary C-21 hydroxyl, but this strategy is more commonly used to protect primary alcohols over more hindered secondary or tertiary alcohols. highfine.comresearchgate.net

Alternatively, all hydroxyl groups can be protected, followed by selective deprotection of the C-21 position and subsequent acetylation. The use of orthogonal protecting groups, which can be removed under different conditions, allows for a high degree of control over the synthesis. wiley-vch.de

Protecting GroupIntroduction ReagentsRemoval ConditionsSelectivity
Trimethylsilyl (TMS)TMS-Cl, baseMild acid or fluoride (B91410) ionsLow steric hindrance, protects primary, secondary, and tertiary alcohols
tert-Butyldimethylsilyl (TBS)TBS-Cl, imidazoleAcid or fluoride ionsModerate steric hindrance
tert-Butyldiphenylsilyl (TBDPS)TBDPS-Cl, baseAcid or fluoride ionsHigh steric hindrance, selective for less hindered alcohols
Triphenylmethyl (Tr)Tr-Cl, pyridineMild acidSelective for primary alcohols

Stereospecific Introduction of the 6-beta Hydroxyl Group for Analytical Reference Compounds

The final step in the synthesis of the target molecule is the introduction of a hydroxyl group at the 6β position. 6β-hydroxycortisol is a known metabolite of cortisol, formed in humans by the enzyme CYP3A4. nih.govwikipedia.org As an analytical reference compound, 21-O-acetyl 6β-hydroxy cortisol-d4 requires the precise stereospecific introduction of this hydroxyl group.

This transformation is often achieved through microbial hydroxylation, where specific microorganisms are used to catalyze the reaction with high stereoselectivity. Fungi of the Aspergillus or Rhizopus genera are known to perform this type of hydroxylation on steroid substrates. Alternatively, chemical methods involving epoxidation of the Δ⁵ double bond followed by regioselective opening of the epoxide can be employed, although this may be less stereospecific than enzymatic methods. The resulting 6β-hydroxycortisol derivative can then be acetylated at the C-21 position if it has not been done previously. The use of 6β-hydroxycortisol as a biomarker for CYP3A4 activity underscores the importance of having well-characterized analytical standards like 21-O-acetyl 6β-hydroxy cortisol-d4. wikipedia.org

Purification and Homogeneity Assessment of Synthesized Labeled Compounds for Research Purity

Following synthesis, rigorous purification and characterization are imperative to ensure the high purity and structural integrity of the "21-O-Acetyl 6beta-hydroxy cortisol-d4" intended for research applications.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of corticosteroids and their derivatives google.comresearchgate.net. Reversed-phase HPLC, utilizing a C18 stationary phase, is commonly employed for the separation of steroids from reaction mixtures and isomeric byproducts google.comlcms.cz.

The purification process for "this compound" would involve the dissolution of the crude synthetic product in a suitable organic solvent and subsequent injection onto a preparative HPLC column. A gradient elution method, typically employing a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, allows for the separation of the target compound from unreacted starting materials, reagents, and potential side products. The fractions are collected and analyzed for purity, and those containing the pure product are pooled and the solvent removed to yield the final, highly purified compound.

Table 1: Illustrative Preparative HPLC Parameters for Corticosteroid Purification

ParameterValue
Column Preparative C18, 10 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 5 mg of crude product

To confirm the successful synthesis and isotopic labeling of "this compound," a combination of advanced spectroscopic techniques is employed.

Mass Spectrometry (MS) is indispensable for determining the molecular weight and isotopic enrichment of the synthesized compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule. The mass spectrum of "this compound" would show a molecular ion peak corresponding to its deuterated mass. The isotopic distribution of the molecular ion cluster is analyzed to calculate the percentage of isotopic enrichment, ensuring that the desired level of deuterium incorporation has been achieved rsc.orgnih.gov. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule, which can provide further structural confirmation and help to localize the position of the deuterium atoms nih.gov. The fragmentation of acetylated steroids often involves characteristic losses of the acetyl group and water molecules from the steroid core researchgate.net.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observation
¹H NMR Absence of signals at deuterated positions. Characteristic shifts for remaining protons consistent with a 6β-hydroxy cortisol acetate (B1210297) structure.
¹³C NMR Carbon signals consistent with the steroid backbone and acetate group.
²H NMR Resonances corresponding to the chemical shifts of the incorporated deuterium atoms.
HRMS Molecular ion peak corresponding to the exact mass of C₂₃H₂₈D₄O₇.
MS/MS Fragmentation pattern showing characteristic losses of the acetyl group, water, and fragments of the steroid ring, with mass shifts corresponding to the deuterated fragments.

Advanced Analytical Methodologies for Research Investigations of 21 O Acetyl 6beta Hydroxy Cortisol D4

Chromatographic Separation Techniques in Research Analysis

Chromatography is fundamental to the analysis of steroids, enabling the separation of complex mixtures for subsequent identification and quantification. For a labeled standard like 21-O-Acetyl 6beta-hydroxy cortisol-d4, chromatographic methods are essential to distinguish it from endogenous analytes and other closely related isomers.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a premier technique for steroid analysis due to its high sensitivity and specificity. tandfonline.com The development of LC methods for cortisol metabolites focuses on achieving clear resolution between structurally similar compounds, such as stereoisomers. The separation of 6β-hydroxycortisol from cortisol and other isomers is a critical challenge addressed by these methods. nih.govpharmaffiliates.com

Research has led to the development of robust LC-MS/MS methods capable of simultaneously measuring cortisol and its metabolites. researchgate.net These methods often employ reversed-phase chromatography. For instance, a validated assay for cortisol, cortisone (B1669442), and other steroids utilizes an Atlantis dC18 column with an isocratic mobile phase of 20.0 mM ammonium (B1175870) acetate (B1210297) and acetonitrile. nih.gov Another approach for separating cortisol and 6β-hydroxycortisol uses a C18+ column with a gradient elution program involving 5 mM ammonium formate (B1220265) and methanol (B129727). researchgate.net

In these analyses, a deuterated standard such as this compound is ideal. The deuterium (B1214612) labeling provides a distinct mass-to-charge (m/z) ratio for detection by the mass spectrometer, while its chemical structure ensures that it co-elutes with the non-labeled endogenous analyte, allowing for precise quantification that corrects for variations in sample extraction and ionization. nih.govsigmaaldrich.com For example, d4-cortisol is used as an internal standard in a method that quantifies multiple corticosteroids, demonstrating the utility of isotopic labeling. nih.gov

Table 1: Examples of LC Method Parameters for Cortisol Metabolite Analysis

ParameterMethod 1 nih.govMethod 2 researchgate.netMethod 3 nih.gov
ColumnAtlantis dC18 (3 µm)C18+Micro-LC (details not specified)
Mobile Phase A20.0 mM Ammonium Acetate5 mM Ammonium FormateNot Specified (Aqueous)
Mobile Phase BAcetonitrileMethanolNot Specified (Organic)
Elution TypeIsocratic (50:50, v:v)GradientNot Specified
Internal Standardd4-cortisol6β-OHCOR-d4, COR-d4Combined IS (unspecified)

Gas chromatography (GC) is another powerful technique for steroid analysis, but it requires that the analytes be chemically modified into volatile and thermally stable derivatives. tandfonline.comtandfonline.com The target compound, this compound, is already derivatized at the 21-position via acetylation. However, for comprehensive GC analysis, the remaining hydroxyl groups and the ketone functions must also be derivatized. tandfonline.comacs.org A common two-step protocol involves converting carbonyl groups to methoximes (MOX) followed by silylation of hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. tandfonline.comnih.gov

The selection of the GC column is critical for separating these derivatized steroid products. General selection guidelines suggest choosing the least polar column that can perform the required separation, with non-polar columns separating by boiling point and polar columns separating based on differences in dipole moments. trajanscimed.com For complex separations of steroid isomers, stationary phase polarity is a key consideration.

Recent research has shown that highly polar ionic liquid capillary GC columns, such as SLB-IL59 and SLB-IL60, provide more efficient separation of acetylated steroids compared to traditional mid-polarity columns like the DB17MS. dshs-koeln.de The resolution achieved with these ionic liquid columns can be so effective that it may eliminate the need for prior sample purification by HPLC, which is often required for high-concentration analytes. dshs-koeln.de For lower concentration steroids, a multi-dimensional approach like heart-cutting 2DGC, using a low-polarity column in the first dimension and a highly polar ionic liquid column in the second, has been proposed to achieve the necessary peak purity for analysis. dshs-koeln.de

Table 2: Comparison of GC Columns for Acetylated Steroid Analysis

Column TypeStationary Phase PolarityKey Characteristics for Steroid AnalysisReference
Standard Non-PolarLow (e.g., 100% Dimethylpolysiloxane)Separates primarily by boiling point. A common starting point for method development. fishersci.com
Intermediate PolarityMedium (e.g., 50% Phenyl - 50% Dimethylpolysiloxane)Offers different selectivity based on analyte polarity. DB17MS is a traditional choice. dshs-koeln.de
Ionic LiquidHigh to Very High (e.g., SLB-IL59, SLB-IL60)Provides highly efficient separation of acetylated steroids, potentially removing the need for HPLC cleanup. Superior resolution of isomers. dshs-koeln.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

The complete structural confirmation is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The 1H NMR spectrum provides information on the chemical environment of each proton, while the 13C NMR spectrum identifies all carbon atoms in the molecule. unesp.br Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, confirming the intact cortisol backbone, the placement of the 6β-hydroxyl group, and the 21-O-acetyl group. rsc.org

Crucially, NMR is used to verify the isotopic purity and location of the deuterium atoms. In the 1H NMR spectrum of this compound, the signals corresponding to the protons at the four deuterated positions would be absent or dramatically reduced in intensity. This absence provides direct evidence of successful deuteration at those specific sites. A 2H (deuterium) NMR experiment can also be performed to directly observe the deuterium nuclei, confirming their chemical environment. This level of verification is essential to guarantee the quality and reliability of the compound for its use as an internal standard in quantitative mass spectrometry-based assays. sigmaaldrich.com

Table 3: Conceptual NMR Data for Structural and Isotopic Confirmation

NMR TechniqueInformation YieldedExpected Observation for this compound
1H NMRConfirms proton environments and structural integrity. Verifies location of deuterium labels.Characteristic signals for steroid backbone, 6β-OH, and acetyl group protons. Absence of signals at the four deuterated positions.
13C NMRConfirms the carbon skeleton of the molecule.23 distinct signals corresponding to the 21 carbons of the cortisol framework plus the 2 carbons of the acetyl group.
2D NMR (e.g., COSY, HSQC)Confirms the connectivity between specific protons and carbons.Correlations confirm the attachment of the 21-O-acetyl group and the position of the 6β-hydroxyl group.
2H NMRDirectly detects and confirms the location of deuterium atoms.Signals appear at chemical shifts corresponding to the deuterated positions, confirming isotopic labeling.

Role in Steroid Metabolic and Enzymatic Pathway Research

Investigation of Cytochrome P450 Enzyme Activities in Steroid Hydroxylation

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of endogenous and exogenous compounds, including steroids. The hydroxylation of these molecules is a key reaction catalyzed by CYP enzymes.

The enzyme CYP3A4 is responsible for the metabolism of a significant proportion of clinically used drugs and endogenous compounds like cortisol. The 6beta-hydroxylation of cortisol is a primary metabolic pathway mediated almost exclusively by CYP3A4 in the liver. nih.gov Consequently, the rate of formation of 6beta-hydroxycortisol (B21122), or its ratio to the parent cortisol in urine or plasma, is a well-established endogenous biomarker for in vivo CYP3A4 activity. nih.govnih.gov

In clinical and research settings, accurately measuring changes in CYP3A4 activity, for instance, due to drug-drug interactions or physiological changes like pregnancy, is crucial. nih.gov Studies have validated the use of the urinary ratio of 6beta-hydroxycortisol to cortisol (6βHF:F) and the metabolic clearance of cortisol to 6beta-hydroxycortisol (Clm(6beta)) as indicators of CYP3A4 induction or inhibition. nih.govnih.gov The use of a stable, isotopically labeled internal standard such as 21-O-Acetyl 6beta-hydroxy cortisol-d4 is critical for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employed to quantify these endogenous levels with high accuracy and reproducibility. nih.gov

Table 1: Endogenous Probes for CYP3A4 Activity Assessment

Probe / Biomarker Description Common Use Key Findings
Urinary 6β-OHF/F Ratio The ratio of 6beta-hydroxycortisol to cortisol excreted in urine over a specific period. Non-invasive assessment of CYP3A4 induction or inhibition. nih.gov Increased ratio observed during pregnancy suggests CYP3A4 induction. nih.gov Can reflect declines in CYP3A4 activity but may not be perfectly accurate. nih.gov
6β-hydroxylation Clearance (Clm(6beta)) The rate of formation clearance of 6beta-hydroxycortisol from cortisol. Considered a more direct measure of hepatic CYP3A4 activity than urinary ratios alone. nih.gov Shown to decrease significantly upon administration of a CYP3A4 inhibitor. nih.gov Proposed as a more accurate probe than simple urinary ratios. nih.gov

| Plasma 6β-hydroxycortisol | Direct measurement of the metabolite concentration in blood plasma. | Used in conjunction with cortisol levels to determine formation clearance. | Can be used as a minimally invasive probe to detect hepatic CYP3A4 inhibition in vivo. nih.gov |

This table presents various methods that rely on the measurement of 6beta-hydroxycortisol, a process for which this compound serves as an ideal internal standard.

The introduction of deuterium (B1214612) atoms at specific positions in a substrate molecule is a powerful technique for investigating the mechanisms of enzymatic reactions. When a carbon-deuterium (C-D) bond is broken in the rate-determining step of a reaction instead of a carbon-hydrogen (C-H) bond, the reaction rate typically slows down. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable insight into the transition state of the reaction. nih.gov

In the context of steroid hydroxylation by cytochrome P450 enzymes, using deuterated substrates helps to determine whether the C-H bond cleavage is a rate-limiting step in the catalytic cycle. nih.gov For example, studies with deuterium-labeled progesterone (B1679170) have been used to measure intramolecular KIEs for hydroxylation at different positions, revealing details about the transition states for C-H bond cleavage. nih.gov The d4-labeling in this compound, while primarily for use as an internal standard, is representative of the types of deuterated molecules synthesized for these fundamental mechanistic studies. Such labeled compounds allow researchers to trace the fate of atoms and understand the precise chemical steps involved in enzymatic hydroxylation. nih.gov

Elucidation of Acetyltransferase Activity and Steroid Acetylation Mechanisms

Acetylation is another important modification in steroid metabolism, catalyzed by acetyltransferase enzymes. This reaction can alter the biological activity, solubility, and clearance of steroid hormones.

Cortisol O-acetyltransferase is an enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to cortisol, forming cortisol 21-acetate. wikipedia.org The characterization of such enzymes involves determining their substrate specificity—that is, which molecules they can act upon and how efficiently. nih.gov This is often achieved by incubating the enzyme with a variety of potential substrates and measuring the rate of product formation.

To accurately quantify the acetylated product (e.g., cortisol 21-acetate), a stable, isotopically labeled internal standard is essential. The compound this compound, being both acetylated and deuterated, represents the type of chemical tool needed for these assays. It allows for precise measurement of the enzymatic product, helping to define the structural requirements a steroid must have to be recognized and modified by the acetyltransferase. elifesciences.org

Metabolic pathways are not static; they are dynamic systems that respond to cellular needs and nutrient availability. biorxiv.org The transfer of acetyl groups is a key part of this metabolic network, with acetyl-CoA serving as the central donor for protein and steroid acetylation. biorxiv.orgnih.gov Recent research has focused on understanding the dynamics of the "acylome," where acyl-groups are transferred between different molecules, potentially regulating enzyme function and metabolic pathways. nih.gov

Studying the dynamic flux of acetyl groups in steroid metabolism requires tools that can trace the movement of these groups. While deacetylation can release acetate (B1210297) to be recycled back into acetyl-CoA, the capacity of this process to fuel downstream metabolic pathways may be limited. biorxiv.org A stable, acetylated, and isotopically labeled compound like this compound is an ideal tracer for such dynamic studies. By introducing it into a biological system, researchers can follow the fate of both the steroid backbone and the acetyl group through mass spectrometry, providing quantitative data on the rates of acetyl group transfer and the interconnectivity of metabolic pathways.

Application in In Vitro and Ex Vivo Metabolic Stability Research Models

Before a new drug candidate can be tested in humans, its metabolic fate must be characterized. In vitro (using subcellular fractions or cells in culture) and ex vivo (using tissue preparations) models are essential for this purpose. nih.govnih.gov These models predict how a compound will be metabolized in the body. nuvisan.com

Metabolic stability assays measure the rate at which a compound is broken down when incubated with liver preparations such as microsomes (containing Phase I enzymes like CYPs) or hepatocytes (containing both Phase I and Phase II enzymes). utsouthwestern.edulabcorp.com In these experiments, the disappearance of the parent compound is measured over time. labcorp.com For accurate quantification via LC-MS/MS, an internal standard that is chemically similar to the analyte but has a different mass is required.

This compound serves as an excellent internal standard in such assays when studying the stability of cortisol metabolites or similar steroid structures. Its properties ensure that it behaves similarly to the analyte during sample extraction and ionization but is clearly distinguishable by the mass spectrometer, leading to reliable and reproducible data on the compound's half-life and intrinsic clearance. nuvisan.com

| Ex Vivo Tissues | Minced or sliced tissue preparations (e.g., from liver, fat). nih.gov | Study metabolism in a more physiologically relevant tissue context; assess activity of tissue-specific enzymes. nih.gov | Allows for precise quantification of corticosteroids and their metabolites in complex tissue homogenates. nih.gov |

This table outlines standard research models where a stable isotopically labeled standard like this compound is indispensable for obtaining accurate quantitative data.

Hepatic Microsomal and Hepatocyte Incubation Studies

The liver is the primary site of cortisol metabolism, where a complex network of enzymes transforms it into various metabolites. In vitro systems, such as human liver microsomes (HLMs) and cultured hepatocytes, are essential models for studying these pathways. In this context, this compound is employed as a stable isotope-labeled internal standard or tracer.

The 6β-hydroxylation of cortisol is a major metabolic pathway, catalyzed predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme. wikipedia.orgdrugbank.com This reaction produces 6β-hydroxycortisol, a metabolite whose urinary excretion is often used as a biomarker for in vivo CYP3A4 activity. wikipedia.orgnih.gov

In a typical HLM incubation study, researchers would add the non-labeled substrate (cortisol) to the microsomes along with necessary cofactors like NADPH. nih.gov To precisely quantify the formation of the metabolite 6β-hydroxycortisol, a known amount of this compound is introduced into the sample during the workup phase. The deuterium labeling (d4) gives the molecule a mass four units higher than its unlabeled counterpart. This mass difference allows for distinct and simultaneous detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The acetyl group at the C21 position protects the hydroxyl group, preventing potential unwanted side reactions during the experimental process.

The use of such a deuterated standard corrects for any loss of analyte during sample preparation and for variations in instrument response, thereby enabling highly accurate quantification of the enzyme's activity. These studies are critical for screening new drug candidates for their potential to inhibit or induce CYP3A4, a common cause of adverse drug-drug interactions. wikipedia.orgnih.gov

Table 1: Key Hepatic Enzymes in Cortisol Metabolism
EnzymeLocationPrimary Reaction CatalyzedRelevance
CYP3A4 Microsomal6β-hydroxylation (Cortisol → 6β-hydroxycortisol)Major pathway for cortisol clearance; its activity is a key indicator of drug metabolism capacity. drugbank.com
11β-HSD1 Microsomal (ER lumen)Reduction (Cortisone → Cortisol)Regenerates active cortisol in key metabolic tissues, amplifying glucocorticoid action. dntb.gov.uawikipedia.org
11β-HSD2 MicrosomalOxidation (Cortisol → Cortisone)Inactivates cortisol, protecting mineralocorticoid receptors from excessive activation. wikipedia.orgnih.gov
5α- and 5β-Reductases Cytosolic/MicrosomalA-ring reduction (e.g., Cortisol → Tetrahydrocortisol)Initiates the conversion of cortisol to its major urinary excretion products. drugbank.com

Enzyme Kinetic Parameter Determination (Kinetic Isotope Effect - KIE)

Understanding the precise mechanism by which an enzyme functions often involves determining its kinetic parameters, such as Kₘ (the Michaelis constant) and Vₘₐₓ (the maximum reaction rate). drugbank.comnih.gov The kinetic isotope effect (KIE) is a powerful tool used to investigate the rate-determining step of an enzymatic reaction. nih.govwikipedia.org A KIE occurs when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. wikipedia.orglibretexts.org

This effect arises from differences in the zero-point vibrational energy of chemical bonds; a bond to a heavier isotope (like a carbon-deuterium bond) has a lower zero-point energy and is stronger than the corresponding bond to a lighter isotope (a carbon-hydrogen bond). princeton.edu Consequently, more energy is required to break the C-D bond, which can slow down the reaction if this bond cleavage is part of the rate-determining step.

Primary KIE: A primary KIE is observed when the isotopically substituted bond is broken or formed in the rate-limiting step of the reaction. For steroid hydroxylation by cytochrome P450 enzymes, this step involves the abstraction of a hydrogen atom. nih.gov If 21-O-Acetyl 6beta-hydroxy cortisol were deuterated at the 6β-position, its enzymatic hydroxylation by CYP3A4 would likely be slower than that of the non-deuterated version, yielding a KIE greater than 1.

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are typically much smaller than primary KIEs.

In the case of this compound, the "d4" designation commonly refers to deuterium atoms placed at positions on the steroid backbone that are not metabolically active, such as C-9, C-11, and C-12. dntb.gov.uacerilliant.com This is intentional. By placing the labels away from the sites of enzymatic action, researchers can create a tracer that behaves almost identically to the natural compound, exhibiting no significant KIE. This ensures that the tracer's metabolic fate accurately reflects the endogenous pathway without being skewed by isotopic effects, making it an ideal tool for flux and turnover studies.

Table 2: Principles of Kinetic Isotope Effect (KIE) in Steroid Metabolism Research
KIE TypeDescriptionTypical Isotope PositionExpected kH/kD RatioApplication in Cortisol Research
Primary Isotopic substitution at the site of bond cleavage in the rate-determining step. libretexts.orgAt a C-H bond targeted for enzymatic oxidation (e.g., 6β-position).> 1 (often 2-7) nih.govTo prove that C-H bond breaking is the rate-limiting step of an enzyme like CYP3A4.
Secondary Isotopic substitution at a site not directly involved in bond cleavage. wikipedia.orgAdjacent to the reaction center or elsewhere on the molecule.Close to 1 (e.g., 0.9-1.2)Used to probe changes in hybridization or steric environment at the transition state.
No Significant KIE Isotopic substitution is remote from the reaction center and has no measurable effect on the reaction rate.On stable parts of the steroid backbone, away from metabolic hotspots (e.g., 9,12,12-d3). nih.gov≈ 1Ideal for tracers used in metabolic flux and turnover studies, as the label does not perturb the system being measured.

Tracing Metabolic Fates and Interconversions of Cortisol Analogs in Controlled Research Systems

Deuterated steroids like this compound are indispensable for tracing the complex journeys of cortisol metabolites within biological systems. Their unique mass signature allows them to be clearly distinguished from the body's own (endogenous) pool of steroids.

Unidirectional Metabolic Flux Analysis using Deuterated Tracers

Metabolic flux analysis is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov By introducing a stable isotope-labeled substrate (a tracer) into a controlled system, such as a cell culture or a perfused organ, researchers can follow the label as it is incorporated into downstream metabolites.

For example, a deuterated cortisol analog can be infused, and by measuring the rate of appearance of its deuterated metabolites over time, the flux through specific metabolic pathways can be calculated. nih.gov This approach provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone.

A key advantage of using deuterated tracers is the ability to measure unidirectional fluxes even when a reaction is reversible. For instance, in the interconversion of cortisol and cortisone (B1669442), a d4-cortisol tracer will be converted to d4-cortisone. By measuring the appearance rate of d4-cortisone, one can determine the specific flux from cortisol to cortisone, separate from the reverse reaction. dntb.gov.ua This is critical for understanding the net activity and regulation of enzymes like 11β-HSD.

Table 3: Hypothetical Data from a Unidirectional Flux Experiment Using a Deuterated Cortisol Tracer
Time (minutes)Concentration of d4-Cortisol (Tracer) (nM)Concentration of d4-Cortisone (Metabolite) (nM)Calculated Flux (Cortisol → Cortisone) (pmol/min/mg protein)
0100.00.0-
1085.214.81.48
2072.127.91.40
3060.539.51.32

Investigation of 11beta-Hydroxysteroid Dehydrogenase (11β-HSD) Activity and Interconversion

The enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) plays a gatekeeper role in controlling intracellular cortisol levels. It exists in two main isoforms with opposing actions:

11β-HSD1: Found primarily in the liver, adipose tissue, and brain, this enzyme predominantly acts as a reductase, converting inactive cortisone back into active cortisol. dntb.gov.uamdpi.com This function amplifies local glucocorticoid signaling.

11β-HSD2: Located mainly in mineralocorticoid target tissues like the kidney and colon, this enzyme is a potent dehydrogenase that inactivates cortisol by converting it to cortisone. wikipedia.orgnih.gov This prevents cortisol from overwhelming the mineralocorticoid receptor.

The balance between these two enzymes is crucial for maintaining metabolic and cardiovascular health. Dysregulation of 11β-HSD1 is implicated in obesity and metabolic syndrome. mdpi.com

Stable isotope tracers have revolutionized the study of 11β-HSD activity in vivo. By co-infusing d4-cortisol and d2-cortisone, for example, researchers can simultaneously measure both dehydrogenase (conversion of d4-cortisol to d3-cortisone, with loss of one deuterium) and reductase (conversion of d2-cortisone to d3-cortisol, with gain of one hydrogen) activities. dntb.gov.uanih.gov Arteriovenous sampling across specific tissues, such as adipose or skeletal muscle, combined with LC-MS/MS analysis of the tracers, allows for the direct quantification of 11β-HSD1 and 11β-HSD2 activities within those tissues. nih.gov This methodology has demonstrated that active recycling occurs between cortisol and cortisone in metabolic tissues, a finding that has profound implications for the development of therapeutic 11β-HSD1 inhibitors. dntb.gov.ua

Applications As a Biochemical Research Probe and Standard

Utilization as a Stable Isotope Internal Standard in Quantitative Steroidomics Research

The primary application of 21-O-Acetyl 6beta-hydroxy cortisol-d4 lies in its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative steroidomics research. In this capacity, a known quantity of the deuterated compound is added to biological samples at the beginning of the analytical workflow. Because it is chemically almost identical to the non-labeled (endogenous) analyte of interest, 6β-hydroxycortisol, it behaves similarly during sample extraction, purification, and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the endogenous analyte by a mass spectrometer. This co-analysis enables the correction for any sample loss or variation during the analytical process, thereby ensuring the accuracy and reliability of the quantification of the target steroid.

The development and validation of robust analytical assays are fundamental to reliable biomedical research. This compound, and its de-acetylated form 6β-hydroxycortisol-d4, are instrumental in the creation of such assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). nih.gov For instance, in the development of a routine LC-high-resolution mass spectrometry (HRMS) method for the simultaneous quantification of cortisol, cortisone (B1669442), 6β-hydroxycortisol, and 18-hydroxycortisol in human urine, 6β-hydroxycortisol-d4 was utilized as an internal standard. nih.gov The use of such an internal standard is crucial for establishing key validation parameters, including the linearity of calibration curves, which are typically assessed over a range of concentrations relevant to physiological and pathological states. nih.gov

The following table illustrates typical validation parameters assessed during the development of a mass spectrometry-based steroid assay using a deuterated internal standard:

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Coefficient of determination (r²) > 0.99
Accuracy The closeness of agreement between the measured value and the true value.Recovery of 85-115%
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Coefficient of Variation (CV) < 15%
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio > 10
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference at the retention time of the analyte

This table is a generalized representation and specific criteria may vary based on the analytical method and regulatory guidelines.

The use of this compound as an internal standard is paramount for ensuring the high specificity, accuracy, and precision required in steroid quantification. nih.gov In complex biological matrices like plasma or urine, where numerous structurally similar steroids are present, immunoassays can suffer from cross-reactivity, leading to inaccurate results. nih.gov Mass spectrometry-based methods, when coupled with a stable isotope-labeled internal standard, overcome this limitation. The internal standard helps to correct for matrix effects, which are a common source of analytical variability. For example, a study validating an LC-HRMS method for urinary cortisol and its metabolites demonstrated that the use of deuterated internal standards, including 6β-hydroxycortisol-d4, resulted in acceptable precision and accuracy. nih.gov This high level of analytical performance is essential for the reliable follow-up of patients with disorders of steroid metabolism, where subtle changes in hormone levels can have significant clinical implications. nih.gov

Application in Mechanistic Studies of Steroid Hormone Biosynthesis and Catabolism

In research settings, deuterated cortisol can be administered to trace its metabolic fate and to precisely quantify the formation of its metabolites, including 6β-hydroxycortisol. By using a labeled precursor, researchers can distinguish the newly formed metabolites from the endogenous pool, allowing for dynamic studies of enzyme activity in response to various stimuli or inhibitors. This approach is fundamental to understanding the regulation of steroidogenic and catabolic enzymes.

Development of Reference Methods for Standardization in Academic Research

The development of reference measurement procedures (RMPs) is crucial for establishing metrological traceability and ensuring the comparability of results across different laboratories and analytical platforms. Isotope dilution mass spectrometry (ID-MS) is the gold standard for developing such reference methods. nih.govnih.govnist.gov In this context, a highly pure and well-characterized stable isotope-labeled internal standard is a prerequisite.

Candidate reference methods for serum cortisol have been developed using isotope dilution-gas chromatography/mass spectrometry (ID-GC/MS) and isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). nih.govnih.govnist.gov These methods rely on the use of a deuterated cortisol internal standard to achieve the highest level of accuracy and precision. While these studies primarily focus on cortisol, the same principles apply to the development of reference methods for its metabolites, such as 6β-hydroxycortisol. A deuterated internal standard like 6β-hydroxycortisol-d4 would be essential for establishing a reference method for this important cortisol metabolite. nih.gov The availability of such reference methods is critical for the standardization of routine clinical assays and for ensuring the accuracy of data in academic research and clinical trials.

Use in Quality Control and Inter-Laboratory Comparison Studies for Research Consistency

Maintaining the quality and consistency of steroid hormone measurements over time and between different laboratories is a significant challenge. This compound can play a role in quality control (QC) and inter-laboratory comparison studies. In-house quality control materials, spiked with known concentrations of the deuterated standard, can be used to monitor the performance of an analytical method on a day-to-day basis.

Furthermore, inter-laboratory comparison schemes, also known as proficiency testing programs, are essential for assessing the comparability of results among different research laboratories. In such studies, a central organizing body distributes identical samples to participating laboratories for analysis. The inclusion of a common internal standard, such as this compound, can help to normalize the data and identify discrepancies in analytical performance that are not related to the internal standardization process itself. Studies like the HarmoSter project, which compared LC-MS/MS measurements of various steroids across multiple European centers, highlight the importance of such comparisons in identifying and addressing sources of inter-laboratory variability. researchgate.netnih.govcore.ac.uk While these studies may not have specifically used this compound, they underscore the critical need for robust internal standards and collaborative efforts to achieve harmonization in steroid analysis.

Advanced Research Perspectives and Future Directions

Integration with Multi-Omics Approaches (e.g., Metabolomics, Lipidomics) in Steroid Research

The advent of multi-omics technologies has revolutionized the study of steroid biology, enabling a more holistic understanding of complex physiological and pathological processes. The integration of metabolomics and lipidomics, in particular, provides a comprehensive snapshot of the small molecule landscape within a biological system. In this context, 21-O-Acetyl 6beta-hydroxy cortisol-d4 serves as a critical tool, primarily as an internal standard for mass spectrometry (MS)-based analyses. nih.govmdpi.com

The complexity of the steroid metabolome, with its numerous structurally similar and isomeric compounds, presents a significant analytical challenge. nih.govnih.gov The use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification, correcting for variations during sample preparation and instrumental analysis. nih.govnih.gov The d4-label on this compound allows it to be distinguished from its endogenous, non-labeled counterparts by mass spectrometry, while ensuring its chemical and physical behavior during extraction and chromatography is nearly identical.

Recent studies have highlighted the power of combining liquid chromatography-mass spectrometry (LC-MS) with multi-omics to profile the steroid metabolome in various diseases. nih.govnih.gov For instance, urinary steroid metabolomics, which analyzes a comprehensive panel of steroid metabolites by gas chromatography-mass spectrometry (GC-MS) or LC-MS, has emerged as a powerful tool for diagnosing and monitoring conditions like adrenocortical carcinoma. nih.gov In such comprehensive analyses, the inclusion of labeled standards like 6β-hydroxycortisol-d4 is essential for the precise quantification of key biomarkers. mdpi.com

Furthermore, the interplay between steroidogenesis and lipid metabolism is an area of growing interest. Lipidomics studies have begun to unravel how the lipid landscape of adrenocortical cells influences steroid production. nih.gov As these integrated multi-omics studies become more common, the demand for high-purity, well-characterized deuterated standards like this compound will undoubtedly increase to ensure data quality and comparability across different research platforms.

Development of Novel Deuterated Steroid Probes for Specific Enzymatic Activities and Protein Interactions

Deuterium-labeled steroids are powerful probes for elucidating the mechanisms of enzymatic reactions and studying protein-ligand interactions. nih.govnih.gov The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a carbon-deuterium bond is slower than that of a carbon-hydrogen bond. This phenomenon can be exploited to investigate rate-limiting steps in enzymatic pathways. acs.org

The compound this compound is a labeled version of a key metabolite of cortisol. pharmaffiliates.compharmaffiliates.com The 6β-hydroxylation of cortisol is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, a crucial player in drug metabolism. wikipedia.org Therefore, monitoring the formation of 6β-hydroxycortisol is a recognized method for assessing CYP3A4 activity in vivo. wikipedia.orgnih.gov Using a deuterated precursor allows researchers to trace the metabolic fate of cortisol with high specificity, distinguishing the administered probe from the body's endogenous cortisol pool. nih.gov

The synthesis of specifically deuterated steroids has been a subject of research for decades, with methods developed to introduce deuterium at various positions on the steroid nucleus. nih.govnih.gov These labeled compounds can be used in metabolic studies to track biotransformations and identify previously unknown metabolites. nih.govwada-ama.org For example, studies using deuterated progesterone (B1679170) have successfully identified new metabolic products in different biological systems. nih.gov Similarly, this compound can be used in studies to precisely quantify the flux through the CYP3A4 pathway under various physiological conditions or upon administration of drugs that may induce or inhibit the enzyme. wikipedia.orgnih.gov

Future research will likely focus on creating more sophisticated deuterated probes to study other key enzymes in steroidogenesis and steroid inactivation. Combining these probes with advanced protein engineering and structural biology techniques will provide unprecedented insight into enzyme-substrate interactions and the molecular basis of steroid-related diseases. nih.gov

Computational Modeling and In Silico Approaches to Predict Steroid Metabolism and Enzyme Interactions

In recent years, computational modeling and in silico methods have become indispensable tools in drug discovery and mechanistic biology, offering a way to predict molecular interactions and metabolic fates, thereby reducing the time and cost of experimental research. mdpi.commdpi.com These approaches are increasingly being applied to steroid research to understand the complex relationships between steroid structure, metabolism, and biological activity. mdpi.comnanobioletters.com

Molecular docking, a key in silico technique, can predict how a ligand, such as a steroid, binds to the active site of an enzyme. mdpi.comnanobioletters.comnih.gov This allows researchers to model the interaction of this compound with enzymes like CYP3A4. Such models can help rationalize substrate specificity and predict how structural modifications to the steroid might affect its binding affinity and metabolic rate. mdpi.comnanobioletters.com These computational predictions can then guide the design of targeted experimental studies, such as site-directed mutagenesis, to validate the role of specific amino acid residues in the enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool used to correlate the chemical structure of compounds with their biological activity. mdpi.com While often applied to predict the therapeutic or toxic effects of novel compounds, QSAR can also be adapted to predict metabolic stability or enzyme inhibition potential. By analyzing a dataset of steroids and their known metabolic properties, models can be built to predict the metabolic profile of new or modified steroids.

The integration of computational modeling with experimental data from multi-omics and enzymatic assays creates a powerful synergistic workflow. In silico tools can generate hypotheses about metabolic pathways and protein interactions, which can then be tested and refined using experimental approaches that rely on tools like this compound for accurate quantification. mdpi.comresearchgate.net

Emerging Technologies in Steroid Metabolite Analysis for Research, including Microextraction and Automated Systems

The accurate analysis of steroid metabolites, which often exist at low concentrations in complex biological matrices like plasma and urine, requires highly sensitive and selective analytical techniques. nih.govnih.gov The field is continuously evolving, with emerging technologies focused on miniaturization, automation, and enhanced performance.

Microextraction Techniques: Traditional sample preparation methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be time-consuming and require significant volumes of organic solvents. mdpi.comfrontiersin.org In response, various microextraction techniques have been developed, offering advantages such as reduced solvent consumption, smaller sample volume requirements, and improved extraction efficiency. nih.govnih.govijrpc.com These "green" analytical methods include:

Solid-Phase Microextraction (SPME): This technique uses a coated fiber to extract analytes from a sample, which can then be directly desorbed into the analytical instrument. nih.gov

Stir-Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of sorbent coated on a magnetic stir bar, providing higher extraction efficiency for certain compounds. nih.govnih.gov

Microextraction in Packed Sorbent (MEPS): This is a miniaturized version of SPE where the sorbent is packed into a syringe, allowing for the processing of small sample volumes and easy automation. nih.govmdpi.com

These advanced extraction methods, when coupled with highly sensitive LC-MS/MS, enable the detection of trace levels of steroid metabolites. nih.gov The use of an internal standard like this compound is crucial in these miniaturized workflows to ensure precision and accuracy. nih.gov

Automated Systems: To meet the demands of large-scale clinical and research studies, there is a strong trend towards the automation of the entire analytical workflow. nih.gov Automated systems can handle sample preparation, including protein precipitation and extraction, followed by direct injection into an LC-MS/MS system. youtube.comfrontiersin.org This high-throughput approach not only increases sample throughput but also significantly improves reproducibility and reduces the potential for human error. nih.govsciex.com Platforms that integrate online SPE with LC-MS/MS analysis are particularly powerful for the routine measurement of steroids in clinical laboratories. mdpi.com The reliability of these automated, high-throughput systems is fundamentally dependent on robust methods and the consistent use of high-quality internal standards to ensure the accuracy of every measurement. youtube.comsciex.com


Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₂₈D₄O₇
Molecular Weight 424.52 g/mol pharmaffiliates.com
Synonyms (6β,11β)-21-(Acetyloxy)-6,11,17-trihydroxy-pregn-4-ene-3,20-dione-d4
Primary Application Labeled cortisol metabolite for use as an internal standard in mass spectrometry. pharmaffiliates.compharmaffiliates.com
This table is interactive and can be sorted by column.

Q & A

Advanced Research Question

  • Matrix Effects : Test recovery rates in biological matrices (e.g., plasma, urine) using spike-and-recovery experiments. Adjust extraction protocols (e.g., solid-phase extraction vs. protein precipitation) to minimize ion suppression .
  • Chromatographic Separation : Optimize LC conditions (e.g., C18 column, gradient elution) to resolve the compound from endogenous cortisol isomers. Use retention time and product ion ratios (e.g., m/z transitions) for unambiguous identification .

How can researchers address discrepancies in cortisol quantification when using 21-O-Acetyl 6β-Hydroxy Cortisol-d4 across different LC-MS/MS platforms?

Advanced Research Question

  • Cross-Platform Calibration : Compare assay performance (linearity, sensitivity) across instruments using shared calibration curves. Validate against certified reference materials (e.g., NIST SRM 1950) .
  • Data Normalization : Apply correction factors for batch effects or instrument drift using quality control (QC) samples. Report coefficients of variation (CV) for intra- and inter-assay precision .

What stability studies are required to ensure the reliability of 21-O-Acetyl 6β-Hydroxy Cortisol-d4 in long-term storage?

Basic Research Question

  • Degradation Kinetics : Assess stability under varying temperatures (-80°C to 25°C), pH, and light exposure. Use accelerated stability testing (e.g., Arrhenius modeling) to predict shelf life .
  • Freeze-Thaw Stability : Perform ≥3 freeze-thaw cycles and quantify degradation via LC-MS/MS. Acceptable stability is defined as <15% analyte loss .

How does the deuterium labeling in 21-O-Acetyl 6β-Hydroxy Cortisol-d4 influence its pharmacokinetic behavior in vivo?

Advanced Research Question

  • Isotope Effect Analysis : Compare metabolic half-life (t₁/₂) and clearance rates between deuterated and non-deuterated cortisol in animal models. Use compartmental modeling to assess isotopic effects on enzyme kinetics (e.g., CYP3A4-mediated metabolism) .
  • Tracer Studies : Administer 21-O-Acetyl 6β-Hydroxy Cortisol-d4 with isotopically labeled glucose (e.g., ¹³C-glucose) to track cortisol-glucose interactions via dual-tracer LC-MS/MS .

What statistical approaches are recommended for analyzing dose-response relationships involving 21-O-Acetyl 6β-Hydroxy Cortisol-d4?

Advanced Research Question

  • Nonlinear Regression : Fit data to sigmoidal or log-linear models (e.g., Hill equation) to estimate EC₅₀ values. Use Akaike Information Criterion (AIC) for model selection .
  • Multivariate Analysis : Apply principal component analysis (PCA) to disentangle cortisol dynamics from confounding variables (e.g., circadian rhythm, stress biomarkers) .

How can researchers optimize the detection limit (LOD) and quantification limit (LOQ) for 21-O-Acetyl 6β-Hydroxy Cortisol-d4 in low-abundance samples?

Basic Research Question

  • Sensitivity Enhancement : Use derivatization agents (e.g., dansyl chloride) to improve ionization efficiency in MS. Validate LOD/LOQ via serial dilutions (e.g., 0.1–100 ng/mL range) .
  • Background Subtraction : Implement blank matrix subtraction algorithms in data processing software to reduce noise .

What are the ethical and methodological challenges in human studies using 21-O-Acetyl 6β-Hydroxy Cortisol-d4 as a tracer?

Advanced Research Question

  • Ethical Approval : Justify deuterium use in human trials (e.g., minimal risk, non-radioactive). Obtain informed consent detailing tracer purpose and safety .
  • Sampling Frequency : Design protocols with frequent sampling (e.g., hourly blood draws) to capture cortisol diurnal variations, while minimizing participant burden .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.